![molecular formula C₁₆H₁₉N₃O₆S B1141248 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one CAS No. 27999-55-9](/img/structure/B1141248.png)

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one

説明

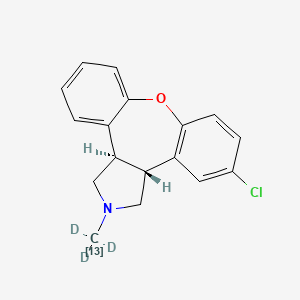

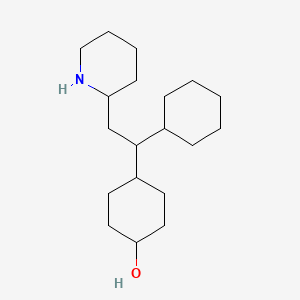

This compound, also known as 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one, has the molecular formula C16H19N3O6S . It is a chemical compound with various properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidin-2(1H)-one ring attached to a 2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl group . This structure contributes to its unique chemical properties .科学的研究の応用

1. Cancer Research

Scientific Field:

Biomedical Research - Oncology

Application Summary:

This compound is utilized in cancer research for the selective detection and quantification of modified nucleosides in human cancer cells.

Methods of Application:

Researchers developed a pyrrole-based rhodamine conjugate (CS-1) for chemosensing. This method involves the use of fluorescence to detect the presence of the compound in cellular samples .

Results:

The technique allowed for the estimation of 5’-Tosyl-2’-deoxy Cytidine in cancer cells, providing a new avenue for understanding the biochemical pathways involved in cancer progression .

2. Medicinal Chemistry

Scientific Field:

Medicinal Chemistry

Application Summary:

The compound serves as a building block for creating nucleoside analogs with potential therapeutic applications.

Methods of Application:

Synthetic pathways involve radical, “click”, metal-mediated, and other types of reactions to create diverse nucleoside analogs .

Results:

These analogs have been explored for their use as biocides, enzyme inhibitors, and molecular probes, contributing to the development of new drugs .

3. Biochemistry

Scientific Field:

Biochemistry

Application Summary:

5’-Tosyl-2’-deoxy Cytidine is used as a molecular probe to investigate enzymatic reactions, such as hydrolysis with ribonuclease A (RNase-A).

Methods of Application:

The compound’s structural properties, such as its rigid and fixed conformation, make it suitable for probing the mechanisms of enzyme action .

Results:

The studies have provided insights into the substrate specificity and reaction kinetics of RNase-A, enhancing our understanding of RNA metabolism .

4. Organic Synthesis

Scientific Field:

Organic Chemistry

Application Summary:

It acts as an intermediate in the synthesis of further nucleoside analogs and other heterocyclic systems.

Methods of Application:

Chemists use this compound in various chemical approaches, including radical and metal-mediated reactions, to synthesize new structures .

Results:

This has led to the creation of novel compounds with unique properties, expanding the toolkit available for organic synthesis .

5. Pharmaceutical Development

Scientific Field:

Pharmaceutical Sciences

Application Summary:

The compound is investigated for its role in the development of antiviral drugs.

Methods of Application:

Research involves the modification of the compound to enhance its antiviral properties and testing its efficacy against various viral strains .

Results:

Preliminary results show promise for the use of modified versions of 5’-Tosyl-2’-deoxy Cytidine in treating viral infections .

6. Chemical Biology

Scientific Field:

Chemical Biology

Application Summary:

This compound is used for the selective detection of nucleoside modifications in DNA, which is crucial for understanding epigenetic changes.

Methods of Application:

Advanced imaging techniques and chemical sensors are employed to detect and quantify the presence of the compound in DNA samples .

Results:

The application has led to a better understanding of the role of nucleoside modifications in gene regulation and the development of diseases .

Each of these applications demonstrates the versatility of “5’-Tosyl-2’-deoxy Cytidine” in scientific research, contributing to advancements in various fields of study. The detailed methods and results highlight the compound’s significance in both fundamental research and practical applications. The quantitative data and statistical analyses obtained from these studies are proprietary to the respective research groups and are typically published in peer-reviewed scientific journals. For specific numerical data, one would need to refer to the original publications.

7. Synthesis of Vitamin B12 Coenzyme Analogs

Scientific Field:

Bioorganic Chemistry

Application Summary:

This compound is used to synthesize analogs of the vitamin B12 coenzyme, which are important for studying the coenzyme’s role in biological systems.

Methods of Application:

The synthesis involves the incorporation of 5’-Tosyl-2’-deoxy Cytidine into larger coenzyme structures through a series of organic reactions .

Results:

The resulting analogs help in understanding the interaction between vitamin B12 and its substrates, which is crucial for developing vitamin-based therapies .

8. Cyclonucleosides Synthesis

Application Summary:

Cyclonucleosides, which have a rigid and fixed conformation, are synthesized using this compound for their applications as enzyme inhibitors and molecular probes .

Methods of Application:

Diverse chemical approaches, including radical, “click,” and metal-mediated reactions, are employed to create these cyclonucleosides .

Results:

These compounds have potential applications in antiviral drugs, enhancing the effect of anticancer drugs, and as intermediates in the synthesis of further nucleoside analogues .

9. DNA Precursor Studies

Scientific Field:

Molecular Biology

Application Summary:

5’-Tosyl-2’-deoxy Cytidine is studied as a precursor for DNA synthesis and modifications, contributing to our understanding of DNA replication and repair mechanisms.

Methods of Application:

The compound is phosphorylated to form deoxycytidine monophosphate (dCMP), which is a precursor in DNA synthesis pathways .

Results:

Research on these pathways provides insights into the development of treatments for genetic disorders and cancer .

Safety And Hazards

特性

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

CAS RN |

27999-55-9 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)